MIRA-1 is a small molecule belonging to the maleimide family of compounds. [] It is a synthetic compound, not naturally occurring, and has garnered significant interest for its potential in cancer research. [] Specifically, MIRA-1 exhibits the ability to reactivate mutant p53, a tumor suppressor protein often found mutated in various cancers. [, ] This reactivation holds promise for novel therapeutic strategies targeting cancers with dysfunctional p53. []
A detailed description of the synthesis of MIRA-1 can be found in the article "Reactivation of mutant p53 and induction of apoptosis in human tumor cells by maleimide analogs". [] This study describes the use of maleimide derivatives, including MIRA-1, to restore mutant p53 function and induce apoptosis in tumor cells. [] While the specific steps involved in the synthesis of MIRA-1 are not elaborated on in this document, the research emphasizes its origin as a synthetic maleimide derivative. [] Further investigation into the cited article and related chemical literature is recommended for a detailed understanding of the synthetic procedures.
MIRA-1 ((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate) consists of a maleimide ring with a propionate ester group attached to the nitrogen atom via a methylene bridge. [, ] The molecular structure contributes to its ability to interact with specific amino acids in proteins, potentially influencing their conformation and function. [] Understanding the spatial arrangement of atoms in MIRA-1 provides insights into its binding affinities and interactions with biological targets, such as mutant p53. [, ]
The chemical reactivity of MIRA-1 is primarily attributed to its maleimide group, which functions as a Michael acceptor. [] This allows it to participate in reactions with nucleophiles, such as the thiol groups (-SH) found in cysteine residues of proteins. [, ] The Michael addition reaction between the maleimide moiety of MIRA-1 and cysteine residues can lead to covalent modifications of proteins. [, ] This covalent modification is particularly relevant in the context of its interaction with mutant p53, where it is believed to contribute to the restoration of the protein's wild-type conformation and function. []
The mechanism of action of MIRA-1 is centered around its ability to reactivate mutant p53 protein, a crucial tumor suppressor often inactivated in cancer cells. [, , ] MIRA-1 achieves this reactivation by binding to mutant p53 and restoring its wild-type conformation. [, ] This conformational change enables mutant p53 to regain its ability to bind DNA and activate the transcription of genes involved in cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells. [, ]
MIRA-1 has found applications in various areas of scientific research, primarily focusing on its anticancer properties stemming from its ability to reactivate mutant p53. [, ]
Cancer Research: MIRA-1 has demonstrated efficacy in inhibiting the growth of various cancer cell lines in laboratory settings, including multiple myeloma, ovarian cancer, and tumors harboring mutant p53. [, , , ] Notably, it has shown synergistic effects when used in combination with existing chemotherapeutic agents like cisplatin. []
Investigating p53 Pathways: The use of MIRA-1 has been instrumental in understanding the functional significance of mutant p53 in different cancer types. [, ] Studies utilizing MIRA-1 have shed light on the intricate pathways regulated by p53 and how its reactivation can trigger cell death in cancer cells. [, ]
Drug Discovery: MIRA-1 serves as a valuable lead compound for developing more potent and clinically relevant p53-targeting anticancer drugs. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6